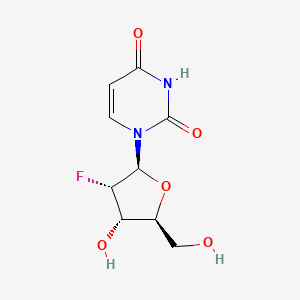

2'-Deoxy-2'-fluoro-l-uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-PSQAKQOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Deoxy-2'-fluoro-l-uridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and characterization of 2'-Deoxy-2'-fluoro-l-uridine, a key building block in the development of therapeutic oligonucleotides. The unnatural L-configuration of this nucleoside analog imparts significant resistance to degradation by nucleases, a critical attribute for in vivo applications.

Introduction

This compound is a synthetic nucleoside analog where the 2'-hydroxyl group of the L-ribose sugar is replaced by a fluorine atom. This modification significantly influences the sugar pucker conformation, favoring an RNA-like C3'-endo conformation, which can enhance the stability of nucleic acid duplexes.[1] The L-stereochemistry provides a crucial advantage by rendering oligonucleotides incorporating this analog resistant to enzymatic degradation in biological systems.[2] These properties make this compound a valuable component in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a convergent approach. This strategy involves the synthesis of a protected 2-deoxy-2-fluoro-L-arabinofuranosyl intermediate, which is then coupled with a protected uracil base. A widely adopted method for the fluorination of the sugar moiety utilizes (diethylamino)sulfur trifluoride (DAST).[3] The subsequent stereoselective glycosylation is often achieved using the Vorbrüggen method, which employs a silylated nucleobase and a Lewis acid catalyst.

A representative synthetic pathway is detailed below, starting from L-arabinose. This multi-step process involves protection of hydroxyl groups, stereoselective fluorination, and controlled glycosylation to yield the desired β-anomer.

Synthetic Pathway Overview

References

- 1. Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro- l -uridine Nucleic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2'-Deoxy-2'-fluoro-l-uridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-l-uridine is a synthetic nucleoside analog of the naturally occurring deoxyuridine. As an L-nucleoside, it is the enantiomer of the naturally occurring D-nucleosides, a characteristic that can confer resistance to degradation by nucleases. The presence of a fluorine atom at the 2' position of the ribose sugar moiety significantly alters its chemical and biological properties, making it a compound of interest for antiviral and anticancer research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, analysis, and mechanism of action of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁FN₂O₅ | N/A |

| Molecular Weight | 246.19 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 150-152 °C | N/A |

| Solubility | Soluble in DMSO and Methanol. | N/A |

| pKa (predicted) | ~9.2 (for the N3 proton of the uracil base) | Theoretical calculations for uridine analogs suggest the pKa for the N3 proton is in this range.[1][2][3] |

Synthesis and Purification

The synthesis of this compound typically involves the fluorination of a suitable L-ribose derivative followed by glycosylation with a protected uracil base. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis

A common strategy for the synthesis of 2'-fluoronucleosides involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) on a protected L-ribose derivative where the 2'-hydroxyl group is available for reaction. The resulting fluorinated sugar can then be coupled with a silylated uracil derivative in the presence of a Lewis acid catalyst. Subsequent deprotection steps yield the final product.

Experimental Protocol: Purification

Purification of this compound is typically achieved using high-performance liquid chromatography (HPLC).

Instrumentation:

-

A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water or a buffer system (e.g., triethylammonium acetate) is often employed.

-

Detection: UV absorbance is monitored at a wavelength where the uracil ring has strong absorbance (around 260 nm).

Procedure:

-

The crude reaction mixture is dissolved in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is injected onto the HPLC column.

-

A solvent gradient is run to separate the desired product from impurities.

-

Fractions containing the pure product are collected based on the UV chromatogram.

-

The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the ribose sugar and the uracil base, as well as the fluorine atom, provide definitive structural information.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the compound. A sharp, single peak in the chromatogram indicates a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Mechanism of Action and Signaling Pathways

This compound acts as a nucleoside analog and is a potent inhibitor of viral RNA polymerase.[4][5] Its mechanism of action involves cellular uptake and subsequent phosphorylation to its active triphosphate form.

The active triphosphate form competes with the natural uridine triphosphate for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase. Once incorporated, the 2'-fluoro modification can act as a chain terminator, preventing further elongation of the viral RNA and thus inhibiting viral replication.

Conclusion

This compound is a promising nucleoside analog with significant potential in antiviral and anticancer therapies. Its unique physicochemical properties, stemming from the L-configuration and the 2'-fluoro modification, warrant further investigation. The synthetic and analytical methods described in this guide provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

The Core Mechanism of 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU) in Antiviral Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine, is a potent nucleoside analog with significant antiviral activity against Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV). This technical guide delineates the core mechanism of action of L-FMAU, detailing its metabolic activation, its unique interactions with viral polymerases, and its efficacy in inhibiting viral replication. The document provides a comprehensive overview of the quantitative data supporting its antiviral properties and outlines key experimental methodologies for its study.

Introduction

L-FMAU is a synthetic L-nucleoside analog of thymidine. Its unnatural L-configuration contributes to its favorable safety profile, particularly its low cytotoxicity and lack of mitochondrial toxicity. The antiviral effect of L-FMAU is contingent upon its intracellular conversion to the active triphosphate metabolite, which then interacts with viral DNA polymerases to inhibit viral DNA synthesis. This guide will explore the nuanced mechanisms of this inhibition for both HBV and EBV.

Metabolic Activation of L-FMAU

L-FMAU is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This process is carried out by host cellular kinases.

-

Step 1: Monophosphorylation: L-FMAU is first phosphorylated to L-FMAU monophosphate (L-FMAU-MP). This initial step is catalyzed by cellular kinases such as thymidine kinase and deoxycytidine kinase.[1]

-

Step 2 & 3: Di- and Triphosphorylation: Subsequent phosphorylations by other cellular kinases convert L-FMAU-MP to L-FMAU diphosphate (L-FMAU-DP) and finally to the active moiety, L-FMAU triphosphate (L-FMAU-TP).[2][3][4]

Mechanism of Action Against Hepatitis B Virus (HBV)

The primary target of L-FMAU's active form, L-FMAU-TP, in HBV-infected cells is the viral DNA polymerase, a reverse transcriptase. The mechanism of inhibition is multifaceted and distinct from many other nucleoside analogs.

Non-Competitive Inhibition of HBV DNA Polymerase

L-FMAU-TP acts as a non-competitive inhibitor of the HBV DNA polymerase.[5][6] This means that L-FMAU-TP does not directly compete with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site. Instead, it is believed to bind to the active site and induce a conformational change in the enzyme, thereby preventing the elongation of the viral DNA chain.[5] A key feature of this mechanism is that L-FMAU is not incorporated into the growing viral DNA chain.[5][6][7]

Inhibition of Protein Priming

HBV DNA replication is initiated by a protein priming mechanism. L-FMAU-TP has been shown to inhibit this crucial first step of viral DNA synthesis.[6][8] It can inhibit protein priming independently of the deoxynucleoside triphosphate (dNTP) substrate and without being incorporated into the DNA.[6]

Mechanism of Action Against Epstein-Barr Virus (EBV)

Against EBV, L-FMAU also demonstrates potent antiviral activity, although the mechanism of polymerase inhibition differs from that observed with HBV.

Uncompetitive Inhibition of EBV DNA Polymerase

Studies have shown that L-FMAU-TP acts as an uncompetitive inhibitor of the EBV DNA polymerase.[9] This indicates that L-FMAU-TP preferentially binds to the enzyme-substrate complex (the polymerase bound to the DNA template-primer and dNTP). This binding then prevents the catalytic reaction from proceeding. Importantly, L-FMAU-TP is not a substrate for the EBV DNA polymerase and is not incorporated into the viral DNA.[9]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency and selectivity of L-FMAU have been quantified in various in vitro systems.

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 | HBV | 2.2.15 | 0.1 µM | [10] |

| EC50 | HBV | H1 | 5.0 µM | [1] |

| IC90 | EBV | - | ~5 µM | [11] |

| CC50 | - | 2.2.15 | >200 µM | [10] |

| CC50 | - | MT2, CEM, H1 | High Selectivity | [12] |

| Ki (Elongation) | EBV DNA Polymerase | - | 38 ± 10 µM | [9] |

| Ki (Exonuclease) | EBV DNA Polymerase | - | ~50 ± 10 µM | [9] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; Ki: Inhibition constant.

Experimental Protocols

A summary of key experimental methodologies used to elucidate the mechanism of action of L-FMAU is provided below.

Antiviral Activity Assays

-

Cell Lines:

-

Treatment: Cells are cultured in the presence of varying concentrations of L-FMAU for a specified duration (e.g., 9 days with media changes every 3 days for HBV).[13]

-

Analysis of Viral DNA:

-

Southern Blot: This is the "gold standard" for detecting and quantifying HBV DNA, including replicative intermediates and covalently closed circular DNA (cccDNA).[14][15][16]

-

DNA Extraction: Hirt DNA extraction method is used to isolate low molecular weight DNA, including viral DNA, from cell lysates.[14][15]

-

Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel.

-

Transfer: The DNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is incubated with a radiolabeled HBV-specific DNA probe.

-

Detection: The radiolabeled probe bound to the viral DNA is detected by autoradiography.

-

-

Quantitative PCR (qPCR): Can also be used to quantify viral DNA levels.

-

Cellular Toxicity Assays

-

Growth Inhibition Assay:

-

Cells (e.g., 2.2.15) are plated in multi-well plates.

-

After 24 hours, cells are treated with a range of L-FMAU concentrations.

-

Cultures are incubated for a period (e.g., 72 hours).

-

Cells are fixed and stained (e.g., with methylene blue).

-

The optical density of the cell lysate is measured to determine cell viability relative to untreated controls.[10]

-

-

MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Mitochondrial Toxicity Assays

-

Lactic Acid Production: Increased lactic acid production can be an indicator of mitochondrial dysfunction. Lactic acid levels in the cell culture medium can be measured using commercially available kits.[10][13]

-

Mitochondrial DNA (mtDNA) Content: The effect of the drug on mtDNA content can be assessed. Total DNA is extracted from treated and untreated cells, and the amount of mtDNA is quantified relative to nuclear DNA using techniques like Southern blot or qPCR.[13]

-

Glucose vs. Galactose Media: Cells grown in media where glucose is replaced by galactose are more dependent on mitochondrial oxidative phosphorylation for ATP production. Increased cytotoxicity in galactose media compared to glucose media is indicative of mitochondrial toxicity.[17]

-

Commercial Kits: Several commercial kits are available for assessing mitochondrial toxicity, such as the MitoXpress® Xtra Oxygen Consumption Assay, which measures cellular respiration, or the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[18][19]

Conclusion

This compound is a potent antiviral agent with a well-defined mechanism of action. Its intracellular activation to L-FMAU-TP and subsequent non-competitive inhibition of HBV DNA polymerase and uncompetitive inhibition of EBV DNA polymerase, without incorporation into the viral genome, underscores its unique properties. The high selectivity and low cytotoxicity of L-FMAU make it a valuable molecule in the landscape of antiviral therapeutics. The experimental protocols outlined in this guide provide a framework for the continued study and development of L-FMAU and other novel nucleoside analogs.

References

- 1. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 3. Clevudine | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Noncompetitive inhibition of hepatitis B virus reverse transcriptase protein priming and DNA synthesis by the nucleoside analog clevudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unique inhibitory effect of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil 5'-triphosphate on Epstein-Barr virus and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ice-hbv.org [ice-hbv.org]

- 15. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. agilent.com [agilent.com]

- 19. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]

structural analysis of 2'-Deoxy-2'-fluoro-l-uridine containing oligonucleotides

An In-depth Technical Guide to the Structural Analysis of 2'-Deoxy-2'-fluoro-l-uridine Containing Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, chemically modified oligonucleotides have emerged as a promising class of molecules. Among these, oligonucleotides containing this compound (l-F-dU) represent a significant advancement. This modification combines two key features: the L-chirality, which is the mirror image of natural D-nucleic acids, and a 2'-fluoro (2'-F) group on the sugar moiety. This unique combination confers remarkable properties, including enhanced stability against nuclease degradation and increased thermal stability, making them attractive candidates for various therapeutic applications, such as antisense, siRNA, and aptamer-based drugs.[1][2][3]

The fluorine atom's high electronegativity and small size allow it to mimic the 2'-hydroxyl group of RNA, predisposing the sugar to a C3'-endo conformation, which is characteristic of A-form helices and is associated with increased duplex stability.[4][5][6] The L-configuration, or mirror-image chirality, provides inherent resistance to degradation by the body's natural D-stereospecific enzymes.[2] This guide provides a comprehensive overview of the synthesis and detailed structural analysis of oligonucleotides incorporating l-F-dU, offering valuable insights for researchers in the field of drug development.

Synthesis and Incorporation of l-F-dU

The generation of l-F-dU containing oligonucleotides begins with the chemical synthesis of the corresponding phosphoramidite building block. This monomer is then incorporated into desired oligonucleotide sequences using standard automated solid-phase synthesis protocols.

Experimental Protocol: Synthesis of l-type 2'-deoxy-2'-fluorouridine phosphoramidite

The synthesis of the l-F-dU phosphoramidite is a multi-step process that starts from L-uridine. A previously reported method involves the protection of the 3' and 5' hydroxyl groups, followed by the introduction of the 2'-fluoro group.[2] The resulting this compound nucleoside is then converted into the final phosphoramidite building block, ready for oligonucleotide synthesis.[2][4]

Key Steps:

-

Starting Material: L-uridine is used as the precursor.

-

Protection: The 3',5'-hydroxyl groups are protected, often using tetrahydropyranyl (THP) groups.[2]

-

Fluorination: A fluorinating agent is used to replace the 2'-hydroxyl with a fluorine atom.

-

Deprotection: The THP protecting groups are removed.[2]

-

Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to yield the final phosphoramidite monomer.[4]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesized l-F-dU phosphoramidite is incorporated into oligonucleotides using an automated DNA/RNA synthesizer.

Methodology:

-

Solid Support: The synthesis starts with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[7]

-

Coupling Cycle: The synthesis proceeds through a series of repeated cycles:

-

Detritylation: Removal of the 5'-DMT protecting group.

-

Coupling: The l-F-dU phosphoramidite (or other desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[7]

-

-

Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a basic solution (e.g., aqueous ammonia).[8]

-

Purification: The crude oligonucleotide is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7][8]

Caption: Workflow for the synthesis and incorporation of l-F-dU into oligonucleotides.

Structural and Stability Analysis

A combination of biophysical and biochemical techniques is employed to characterize the structure and stability of oligonucleotides containing l-F-dU.

Thermal Denaturation Analysis

Thermal melting studies are conducted to determine the duplex stability (melting temperature, Tm) of the modified oligonucleotides.

Experimental Protocol:

-

Sample Preparation: Oligonucleotides are annealed in a buffer solution (e.g., 750 mM NaCl, 10 mM MgCl2, 50 mM Na3PO4, pH 6.8).[9]

-

Measurement: The absorbance at 260 nm is monitored as the temperature is gradually increased. Alternatively, an intercalating fluorescent dye like Sybr Green I can be used, which only fluoresces when bound to double-stranded nucleic acids.[9]

-

Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is the peak of the first derivative of the melting curve.

Quantitative Data:

The incorporation of 2'-fluoro modifications has been shown to increase the thermal stability of duplexes.[6][9]

| Oligonucleotide Type | Modification | Tm (°C) per modification increase | Reference |

| L-DNA | One 2'-F-L-Cytidine | +0.5 °C | [9] |

| L-DNA | Two 2'-F-L-Cytidines | +0.35 °C (avg) | [9] |

| L-RNA | 2'-F-L-Uridine | ~+0.4 °C | [2] |

| DNA-DNA | 2'-F-Deoxyribose | +1.3 °C | [6] |

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm).

Enzymatic Stability Assay

The resistance of l-F-dU oligonucleotides to nuclease degradation is a critical parameter for their therapeutic potential.

Experimental Protocol:

-

Incubation: The modified oligonucleotides are incubated in a solution containing nucleases, such as human serum, for various time points.

-

Analysis: The degradation of the oligonucleotides is analyzed by polyacrylamide gel electrophoresis (PAGE).[1][10] Intact oligonucleotides will migrate as a single band, while degraded fragments will appear as a smear or bands of lower molecular weight.

-

Quantification: The percentage of intact oligonucleotide remaining over time is quantified to determine its half-life.

Key Findings:

Oligonucleotides composed entirely of L-nucleic acids, including those with 2'-fluoro modifications, exhibit superior stability in biological fluids compared to their natural D-counterparts.[1][2] The phosphorothioate versions of 2'-deoxy-2'-fluoro modified oligonucleotides are highly resistant to nucleases.[11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the overall helical conformation of the oligonucleotides in solution.

Experimental Protocol:

-

Sample Preparation: Purified oligonucleotides are dissolved in a suitable buffer.

-

Spectral Acquisition: CD spectra are recorded over a wavelength range, typically from 235 nm to 320 nm.[2][12]

-

Analysis: The resulting spectrum is characteristic of the nucleic acid's secondary structure.

Key Findings:

CD studies have confirmed that 2'-F modified L-DNA and L-RNA duplexes adopt left-handed helical conformations, presenting mirror-image characteristics of their D-type counterparts.[2][9] For instance, a 2'-F-modified L-RNA duplex shows an inverted A-form like spectrum, while a 2'-F-modified L-DNA provides an inverted B-form like spectrum.[2][9] This confirms that the fluoro-modification does not fundamentally perturb the expected helical geometry of the L-duplexes.[9]

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information at the atomic level.

Experimental Protocol:

-

Crystallization: The purified oligonucleotide is crystallized by screening a wide range of conditions (e.g., precipitants, buffers, salts).[5][13]

-

Data Collection: The resulting crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map and build an atomic model of the oligonucleotide duplex.[10][13]

Key Findings:

The crystal structure of an l-type fluoro-DNA has been determined, unequivocally confirming its left-handed helical nature.[1][10] Structural analysis reveals that the 2'-F modification helps to rigidify the sugar conformation into a C3'-endo pucker, which is favorable for A-form helices and contributes to the observed increase in thermal stability.[4][9] The overall helical geometry is largely unperturbed by the substitution of 2'-hydroxyl groups with fluorine.[5]

| Parameter | Value | Reference |

| PDB Accession Code | 7KW4 | [10] |

| Molecule | l-type fluoro-DNA | [10] |

| Resolution | High | [5] |

| Helical Handedness | Left-handed | [1][10] |

| Sugar Pucker | Predominantly C3'-endo | [4] |

Table 2: Representative Crystallographic Data for a 2'-Fluoro-Modified Oligonucleotide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 19F NMR, is a powerful tool for studying the solution-state structure, dynamics, and conformational equilibria of fluorinated oligonucleotides.[4][14]

Experimental Protocol:

-

Sample Preparation: The oligonucleotide is dissolved in a suitable NMR buffer (e.g., D₂O).

-

Data Acquisition: 1D and 2D NMR spectra (including 1H, 13C, 31P, and 19F) are acquired. Experiments like NOESY and COSY are used to determine through-space and through-bond connectivities.[4]

-

Structural Analysis: Chemical shifts, coupling constants, and NOE distances are used to determine sugar pucker conformations, torsion angles, and overall structure. The high sensitivity and large chemical shift dispersion of 19F make it an excellent probe for local conformational changes.[4][14]

Key Findings:

NMR studies have demonstrated that 2'-deoxy-2'-fluoronucleotides preferentially adopt an RNA-like C3'-endo sugar conformation.[4] This preference is attributed to the high electronegativity of the fluorine atom.[4] In some sequences, the fluorinated oligonucleotide can exist in an equilibrium between different conformations, such as a hairpin and a duplex, where the unmodified version might only adopt one form.[4]

Structure-Property Relationships

The unique properties of l-F-dU containing oligonucleotides arise from the interplay between their L-chirality and the 2'-fluoro modification.

Caption: Logical relationships between modifications and resulting properties.

Conclusion

The reveals a class of molecules with exceptional therapeutic potential. The combination of L-chirality and 2'-fluoro modification results in oligonucleotides that form stable, left-handed helices with significantly enhanced resistance to enzymatic degradation and increased thermal stability.[1][2] These properties are highly desirable for in vivo applications. The detailed experimental protocols and data presented in this guide offer a framework for researchers to design, synthesize, and characterize these promising molecules for the next generation of nucleic acid-based drugs.

References

- 1. Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro- l -uridine Nucleic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Synthesis and Structural Characterization of this compound Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selenium derivatization and crystallization of DNA and RNA oligonucleotides for X-ray crystallography using multiple anomalous dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

2'-Deoxy-2'-fluoro-l-uridine: A Comprehensive Technical Guide to a Novel Viral RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2'-Deoxy-2'-fluoro-l-uridine, a promising nucleoside analog with potent antiviral activity. We delve into its core function as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, detailing its mechanism of action, synthesis, and the necessary experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics. While specific quantitative antiviral data for the L-enantiomer is emerging, this guide incorporates data from closely related 2'-fluorinated nucleoside analogs to illustrate the potential of this chemical scaffold.

Introduction

The relentless challenge of emerging and evolving viral diseases necessitates the continuous development of novel antiviral agents. Viral RNA-dependent RNA polymerase (RdRp) stands out as a prime target for antiviral drug development due to its crucial role in the replication of RNA viruses and its structural conservation across different viral families. Nucleoside analogs that mimic natural substrates are a well-established class of RdRp inhibitors. This compound belongs to this class, featuring a fluorine substitution at the 2' position of the ribose sugar, a modification known to enhance metabolic stability and antiviral potency.[1] This guide explores the scientific foundation for considering this compound as a valuable candidate for further antiviral drug development.

Mechanism of Action: Chain Termination

The primary antiviral mechanism of this compound, like other 2'-fluorinated nucleoside analogs, is the termination of viral RNA chain elongation.[1][2] The process can be broken down into the following key steps:

-

Cellular Uptake and Anabolic Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate. This metabolic activation is a prerequisite for its antiviral activity.[3]

-

Incorporation by Viral RdRp: The triphosphate analog is recognized by the viral RdRp as a substrate, mimicking the natural uridine triphosphate (UTP). The viral polymerase then incorporates the analog into the nascent viral RNA strand.[4]

-

Chain Termination: The presence of the 2'-fluoro group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, effectively halting further elongation of the RNA chain.[1][2] This premature termination of viral RNA synthesis disrupts the viral replication cycle.

The L-configuration of this nucleoside analog may offer advantages in terms of reduced recognition by host cell polymerases, potentially leading to lower cytotoxicity.

Mechanism of action of this compound.

Quantitative Data on Antiviral Activity

While specific antiviral activity data for this compound is not extensively published, data from closely related 2'-fluorinated nucleoside analogs demonstrate the potent and broad-spectrum potential of this class of compounds.

Table 1: Antiviral Activity of 2'-Fluorinated Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2'-Deoxy-2'-fluorocytidine | Crimean-Congo Hemorrhagic Fever Virus | Huh7 | 0.061 ± 0.018 | >100 | >1639 | [5] |

| 2'-Deoxy-2'-fluorocytidine | Hepatitis C Virus (replicon) | Huh7 | - | >100 | - | [6] |

| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 | - | 175.2 | - | - | [6] |

| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H7N1) | Chicken Embryo Cells | 1.44 | - | - | [7] |

| 2'-Deoxy-2'-fluoroguanosine | Herpes Simplex Virus Type I | Chicken Embryo Cells | 0.093 | - | - | [7] |

| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H3N2) | Human Respiratory Epithelial Explants | ≤0.1 µg/ml (EC90) | >100 µg/ml | >1000 | [8] |

| 2'-Deoxy-2'-fluoroguanosine | Influenza B Virus | Human Respiratory Epithelial Explants | ≤0.1 µg/ml (EC90) | >100 µg/ml | >1000 | [8] |

| 2'-Deoxy-2'-fluorouridine | HEp-2 Cells | HEp-2 | >100 | - | - | [9] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable l-ribose derivative. The following is a generalized protocol based on established methods for synthesizing fluorinated nucleosides.

General synthesis workflow.

Detailed Methodology:

-

Protection of L-Ribose: Commercially available L-ribose is first protected at the 3' and 5' hydroxyl groups using standard protecting groups such as benzoyl or silyl ethers to prevent unwanted side reactions.

-

Fluorination: The 2'-hydroxyl group is then replaced with a fluorine atom. A common fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST). The reaction is typically carried out in an anhydrous, aprotic solvent at low temperatures.

-

Glycosylation: The protected and fluorinated ribose derivative is then coupled with silylated uracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the N-glycosidic bond.

-

Deprotection: The protecting groups on the ribose and uracil moieties are removed under appropriate conditions (e.g., treatment with ammonia in methanol for benzoyl groups).

-

Purification: The final product is purified using column chromatography (e.g., silica gel) to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may need to be optimized.

In Vitro Antiviral Activity Assay (Cell-Based)

This protocol outlines a general method for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound in a cell-based assay.

References

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Deoxy-2'-fluorouridine-5'-triphosphates: a possible substrate for E. coli RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative anti-influenza virus activity of 2'-deoxy-2'-fluororibosides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Unveiling the Stereochemical Intricacies and Biological Prowess of 2'-Deoxy-2'-fluoro-L-uridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nucleoside analogues has long been a cornerstone of antiviral and anticancer drug discovery. The strategic modification of the sugar moiety and the nucleobase has yielded compounds with enhanced therapeutic profiles. Among these, the L-nucleosides, enantiomers of the naturally occurring D-nucleosides, have garnered significant attention for their unique biological properties, including increased metabolic stability and distinct enzymatic interactions. This in-depth technical guide focuses on the stereochemistry and biological activity of a promising L-nucleoside analogue: 2'-Deoxy-2'-fluoro-L-uridine. We will delve into its synthesis, mechanism of action, and therapeutic potential, providing researchers with the critical information needed to advance their drug development programs.

Stereochemistry and Structural Features

The defining characteristic of this compound lies in its L-configuration at the C1' and C4' positions of the furanose ring, a mirror image of the natural D-nucleosides. The introduction of a fluorine atom at the 2'-position in the arabino configuration (up) significantly influences the sugar pucker conformation, favoring a C3'-endo conformation. This conformational preference is crucial for its interaction with viral polymerases and cellular kinases.

The L-stereochemistry confers remarkable resistance to degradation by catabolic enzymes that typically process D-nucleosides, leading to a longer intracellular half-life and sustained therapeutic effect. Furthermore, the presence of the electronegative fluorine atom at the 2'-position enhances the stability of the glycosidic bond, further contributing to its metabolic resilience.

Biological Activity: A Dual Threat to Viruses and Cancer

This compound has emerged as a potent agent with both antiviral and potential anticancer activities. Its mechanism of action is primarily centered on the inhibition of nucleic acid synthesis.

Antiviral Activity

As a nucleoside analogue, this compound requires intracellular phosphorylation to its active triphosphate form. This bioactivation is a critical step in its antiviral mechanism.

Mechanism of Action:

This compound is a potent and selective inhibitor of viral RNA polymerase.[1][2] The L-configuration of the molecule allows it to be recognized and incorporated by viral polymerases, while being a poor substrate for host cell DNA and RNA polymerases, thus contributing to its selective toxicity.

The proposed antiviral mechanism involves the following key steps:

-

Cellular Uptake: The nucleoside is transported into the host cell.

-

Phosphorylation: Cellular kinases, which can recognize the L-enantiomer, sequentially phosphorylate this compound to its monophosphate, diphosphate, and ultimately its active triphosphate form.

-

Inhibition of Viral RNA Polymerase: The triphosphate analogue acts as a competitive inhibitor of the natural uridine triphosphate (UTP) for incorporation into the growing viral RNA chain.

-

Chain Termination: Upon incorporation, the presence of the 2'-fluoro group can lead to chain termination, effectively halting viral replication.

While specific quantitative data for this compound is still emerging, studies on related L-nucleosides like Clevudine (L-FMAU) provide valuable insights into the potential potency. Clevudine has demonstrated significant anti-Hepatitis B Virus (HBV) activity with EC50 values in the low micromolar range.[3]

Anticancer Activity

The inhibition of nucleic acid synthesis also forms the basis of the potential anticancer activity of this compound. By interfering with DNA and/or RNA synthesis, the compound can selectively target rapidly proliferating cancer cells.

Mechanism of Action:

The anticancer mechanism is thought to involve:

-

Inhibition of DNA Synthesis: After conversion to its triphosphate form, the analogue can be incorporated into DNA by cellular DNA polymerases, leading to chain termination and cell cycle arrest.

-

Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism can trigger programmed cell death (apoptosis) in cancer cells. Studies on related fluoropyrimidine nucleosides have shown induction of apoptosis through both intrinsic and extrinsic pathways.[4][5]

-

Modulation of Cellular Signaling Pathways: Nucleoside analogues have been shown to influence key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[6][7][8][9][10] Further investigation is needed to elucidate the specific effects of this compound on these pathways.

Quantitative data on the anticancer activity of this compound is not yet widely available in the public domain. However, related 5-fluorouracil derivatives have shown IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[11][12]

Quantitative Data Summary

Currently, specific EC50 and IC50 values for this compound are not extensively reported in publicly available literature. The following table summarizes the activity of closely related compounds to provide a comparative perspective.

| Compound | Target | Assay | Cell Line | Activity (µM) | Reference |

| Clevudine (L-FMAU) | Hepatitis B Virus | Antiviral | HepG2 2.2.15 | EC50: 0.1 | [3] |

| 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides | Hepatitis C Virus | Antiviral | HCV replicon cells | EC50: <10 | [13] |

| 2'-Fluoro-2'-deoxycytidine | Murine Norovirus | Antiviral | RAW264.7 | IC50: 20.92 | [14] |

| 5-Fluoro-2'-deoxyuridine (FdUrd) | Colon Cancer | Cytotoxicity | HCT-116 | IC50: ~0.001 | [12] |

| 5'-Deoxy-5-fluorouridine | Ehrlich Ascites Tumor | Cytotoxicity | Tumor cells | LD50: 48 | [15] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound can be adapted from established methods for fluorinated L-nucleosides.[16][17][18][19][20] The general strategy involves the stereoselective synthesis of the L-ribofuranose sugar moiety followed by glycosylation with the uracil base.

A representative synthetic scheme is outlined below:

Caption: General workflow for the synthesis of this compound.

Antiviral Activity Assessment: Plaque Reduction Assay

The antiviral activity of this compound can be determined using a plaque reduction assay.[21][22][23][24][25]

Protocol Overview:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 6- or 12-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a specific virus at a known multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Caption: Experimental workflow for the Plaque Reduction Assay.

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[26][27][28][29][30]

Protocol Overview:

-

Cell Seeding: Seed cancer cell lines or normal cell lines in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Signaling Pathways and Molecular Interactions

The biological activity of this compound is intrinsically linked to its interaction with key cellular and viral enzymes and its influence on critical signaling pathways.

Enzymatic Phosphorylation

The conversion of this compound to its active triphosphate form is a crucial step mediated by cellular kinases. Understanding which kinases are responsible for this phosphorylation is vital for predicting its efficacy and potential for drug resistance.

Caption: Enzymatic phosphorylation cascade of this compound.

Inhibition of Viral RNA Polymerase

The active triphosphate form of this compound competes with the natural substrate (UTP) for the active site of viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.

Caption: Competitive inhibition of viral RNA polymerase by this compound triphosphate.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antiviral and anticancer agents. Its unique L-stereochemistry and the presence of the 2'-fluoro substituent contribute to its enhanced metabolic stability and potent biological activity. While preliminary data and studies on related compounds are encouraging, further research is imperative to fully elucidate its therapeutic potential.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the EC50 and IC50 values of this compound against a broad range of viruses and cancer cell lines.

-

Mechanism of Action Studies: Investigating the specific cellular kinases involved in its phosphorylation and its detailed interactions with viral and cellular polymerases.

-

Signaling Pathway Analysis: Elucidating the precise effects of this compound on key cellular signaling pathways, such as apoptosis and NF-κB, to understand its broader cellular impact.

-

In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.

This comprehensive technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic applications of this compound. The continued investigation of this and other L-nucleoside analogues holds great promise for the development of next-generation therapies to combat viral diseases and cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Canonical NF-κB Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. NF-κB Signaling Promotes Both Cell Survival and Neurite Process Formation in Nerve Growth Factor-Stimulated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Structural Characterization of this compound Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro- l -uridine Nucleic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 18. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]

- 19. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]

- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 21. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré [mdpi.com]

- 23. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. merckmillipore.com [merckmillipore.com]

- 30. protocols.io [protocols.io]

An In-depth Technical Guide to the Enzymatic Incorporation of 2'-Deoxy-2'-fluoro-L-uridine triphosphate (L-2'FdUTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-L-uridine triphosphate (L-2'FdUTP) is a synthetic nucleoside triphosphate analog with significant potential in therapeutic and diagnostic applications. Its unique L-configuration, in contrast to the naturally occurring D-isomers, confers resistance to degradation by host enzymes, a desirable characteristic for antiviral and anticancer agents. This guide provides a comprehensive overview of the enzymatic incorporation of L-2'FdUTP, including the underlying biochemical principles, experimental methodologies for its characterization, and the cellular consequences of its integration into DNA.

The introduction of a fluorine atom at the 2' position of the deoxyribose sugar enhances the chemical stability of the nucleoside.[1] L-nucleoside analogs, such as Clevudine (L-FMAU), have demonstrated potent antiviral activities, primarily due to their selective phosphorylation by viral kinases and subsequent incorporation into the viral genome, leading to chain termination and inhibition of viral replication.[1][2] Human DNA polymerases, on the other hand, exhibit strong stereoselectivity for D-nucleotides, making L-isomers poor substrates for host DNA synthesis.[2] This differential recognition is a cornerstone of the therapeutic window for L-nucleoside analogs.

Principles of Enzymatic Incorporation

The enzymatic incorporation of a nucleoside triphosphate into a growing DNA strand is a highly regulated process catalyzed by DNA polymerases. The selection of the incoming nucleotide is governed by several factors, including the geometry of the active site of the polymerase, the base-pairing potential with the template strand, and the conformation of the sugar moiety.

For L-2'FdUTP, the key determinant of its incorporation is the stereochemistry of the sugar. Most DNA polymerases have evolved to recognize the D-configuration of deoxynucleotides. The active site of these enzymes is structured to accommodate the specific spatial arrangement of the sugar, base, and triphosphate groups of the natural D-isomers. L-nucleotides, having a mirror-image sugar conformation, generally fit poorly into the active site, leading to inefficient incorporation.

While specific kinetic data for the enzymatic incorporation of L-2'FdUTP is not extensively available in the public domain, studies on other L-nucleoside triphosphates and 2'-fluoro-modified D-nucleosides provide valuable insights. For instance, the apparent Michaelis constant (Km) for the incorporation of 5-fluoro-2'-deoxyuridine 5'-triphosphate (a D-isomer) by calf thymus DNA polymerases α and β are 4.3 µM and 15.4 µM, respectively, which are comparable to the Km values for the natural substrate, dTTP.[3] However, the L-configuration is expected to significantly increase the Km and decrease the maximum reaction velocity (Vmax) for incorporation by host polymerases.

Quantitative Data on Nucleoside Analog Incorporation

Direct kinetic parameters for the enzymatic incorporation of L-2'FdUTP are not widely reported. However, we can infer its likely behavior based on data from analogous compounds. The following tables summarize kinetic data for the incorporation of relevant nucleoside analogs by different DNA polymerases.

Table 1: Apparent Michaelis Constants (Km) for the Incorporation of 5-Fluoro-2'-deoxyuridine 5'-triphosphate (D-isomer) by Calf Thymus DNA Polymerases [3]

| DNA Polymerase | Substrate | Apparent Km (µM) |

| DNA Polymerase α | 5-fluoro-dUTP | 4.3 |

| DNA Polymerase β | 5-fluoro-dUTP | 15.4 |

Table 2: Kinetic Parameters for the Incorporation of 2',2'-difluorodeoxycytidine 5'-triphosphate (dFdCTP) (D-isomer) by Human DNA Polymerases [4]

| DNA Polymerase | Substrate | Apparent Ki (µM) | Ratio of Apparent Km (dFdCTP/dCTP) |

| DNA Polymerase α | dFdCTP | 11.2 | 21.8 |

| DNA Polymerase ε | dFdCTP | 14.4 | 22.9 |

The data in these tables for the D-isomers highlight that even with modifications at the 2' and 5 positions, these analogs can be recognized and incorporated by DNA polymerases, albeit with varying efficiencies. It is anticipated that the L-configuration of L-2'FdUTP would result in significantly higher Km and Ki values and a much lower incorporation efficiency by host DNA polymerases compared to their natural D-counterparts.

Experimental Protocols

The primary method for assessing the enzymatic incorporation of a modified nucleotide triphosphate is the primer extension assay. This technique allows for the direct visualization and quantification of the incorporation of the analog into a growing DNA strand.

Primer Extension Assay to Determine L-2'FdUTP Incorporation

Objective: To determine if and to what extent L-2'FdUTP is incorporated into a DNA primer by a specific DNA polymerase.

Materials:

-

Template DNA: A single-stranded DNA oligonucleotide of known sequence.

-

Primer DNA: A shorter DNA oligonucleotide complementary to a region of the template, with a 5'-radiolabel (e.g., 32P) or fluorescent tag for visualization.

-

DNA Polymerase: The enzyme of interest (e.g., Taq DNA polymerase, Klenow fragment, or a viral reverse transcriptase).

-

Natural dNTPs: dATP, dGTP, dCTP, dTTP.

-

L-2'FdUTP: The experimental nucleotide.

-

Reaction Buffer: Appropriate buffer for the chosen DNA polymerase (typically contains Tris-HCl, MgCl2, and KCl).

-

Loading Dye: Formamide-based loading dye for denaturing polyacrylamide gel electrophoresis.

-

Denaturing Polyacrylamide Gel (e.g., 15-20%): For separating DNA fragments with single-nucleotide resolution.

-

Phosphorimager or Fluorescence Scanner: For visualizing the labeled DNA fragments.

-

Primer Labeling:

-

End-label the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP, or use a commercially available fluorescently labeled primer.

-

Purify the labeled primer to remove unincorporated label.

-

-

Primer-Template Annealing:

-

Mix the labeled primer and template DNA in the polymerase reaction buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Primer Extension Reaction:

-

Prepare reaction mixtures containing the annealed primer-template complex, the DNA polymerase, and different combinations of dNTPs:

-

Control (no extension): No dNTPs.

-

Control (full extension): All four natural dNTPs.

-

Experimental: A mixture of dATP, dGTP, dCTP, and L-2'FdUTP (in place of dTTP). Include varying concentrations of L-2'FdUTP to assess concentration-dependent incorporation.

-

-

Incubate the reactions at the optimal temperature for the DNA polymerase for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reactions by adding an equal volume of formamide loading dye containing EDTA.

-

Denature the samples by heating at 95°C for 5 minutes immediately before loading on the gel.

-

-

Gel Electrophoresis and Visualization:

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the desired separation of DNA fragments is achieved.

-

Visualize the radiolabeled or fluorescently labeled DNA bands using a phosphorimager or fluorescence scanner.

-

Expected Results:

-

The "no extension" control should show a single band corresponding to the size of the primer.

-

The "full extension" control should show a band corresponding to the fully extended product.

-

The experimental lanes will reveal whether L-2'FdUTP is incorporated. If it is a substrate, a band longer than the primer will be observed. If it acts as a chain terminator, the extension will stop after its incorporation, resulting in a band of a specific size. The intensity of the extended product bands will be proportional to the efficiency of incorporation.

Visualization of Workflows and Pathways

Experimental Workflow for Primer Extension Assay

Caption: Workflow for the primer extension assay.

Logical Relationship of L-2'FdUTP Incorporation and Cellular Response

Caption: Cellular processing of L-2'F-dU.

Hypothetical Signaling Pathway Activated by L-2'F-dU Incorporation

Caption: DNA damage response to L-2'F-dU.

Conclusion

The enzymatic incorporation of this compound triphosphate is a critical area of study for the development of novel therapeutics. While L-2'FdUTP is expected to be a poor substrate for host DNA polymerases, its potential for selective incorporation by viral polymerases makes it a promising candidate for antiviral drug design. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the biochemical properties and cellular effects of this and other L-nucleoside analogs. Further research is warranted to elucidate the precise kinetic parameters of L-2'FdUTP incorporation by various polymerases and to fully understand the downstream cellular signaling pathways that are activated upon its integration into DNA. This knowledge will be instrumental in optimizing the therapeutic potential of L-nucleoside analogs.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Utilization of 5-fluoro-2'-deoxyuridine triphosphate and 5-fluoro-2'-deoxycytidine triphosphate in DNA synthesis by DNA polymerases alpha and beta from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

Methodological & Application

Application Notes and Protocols for Incorporating 2'-Deoxy-2'-fluoro-L-uridine into RNA Strands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'-Deoxy-2'-fluoro-L-uridine (2'-F-L-U) into RNA oligonucleotides. The inclusion of this modified nucleoside can significantly enhance the therapeutic potential of RNA-based drugs by improving their stability and modulating their biological activity.

Introduction

The strategic placement of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. This compound is a synthetic nucleoside analogue that offers several advantages when incorporated into RNA strands. The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes. This pre-organization of the sugar moiety enhances binding affinity to complementary RNA targets.[1][2] Furthermore, the L-configuration of the sugar, being the mirror image of the naturally occurring D-ribose, confers exceptional resistance to nuclease degradation.[3][4]

The combination of these features makes 2'-F-L-U-modified oligonucleotides promising candidates for various therapeutic applications, including antisense therapy, siRNAs, and aptamers, where enhanced stability and target affinity are paramount.[1][5]

Key Properties and Advantages of 2'-F-L-U Incorporation

Incorporating this compound into RNA strands imparts several beneficial properties:

-

Enhanced Nuclease Resistance: The L-configuration of the sugar backbone provides robust protection against degradation by endogenous nucleases, prolonging the in vivo half-life of the oligonucleotide.[1][3]

-

Increased Thermal Stability: The 2'-fluoro modification generally increases the melting temperature (Tm) of RNA duplexes, indicating stronger binding to the target sequence.[2][6] This enhanced stability is primarily driven by favorable enthalpic contributions.[1][2]

-

A-form Helix Geometry: The C3'-endo sugar pucker induced by the 2'-fluoro group ensures that the modified oligonucleotide maintains an A-form helical structure, which is essential for many RNA-mediated biological processes.[1][7]

-

Reduced Immunostimulatory Effects: Modification of RNA with 2'-fluoro nucleotides has been shown to reduce the activation of innate immune receptors, such as Toll-like receptors (TLRs), which can be a critical factor in the safety profile of RNA therapeutics.[1][8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2'-fluoro modifications on the properties of RNA oligonucleotides.

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

| Modification Context | Change in Tm per 2'-F Modification | Reference |

| 2'-F-RNA/RNA Duplex | +1.8 °C | [2][5] |

| 2'-F-RNA/DNA Duplex | +0.5 °C (fully substituted) | [5] |

| 2'-Fluoro-3'-aminonucleotide phosphoramidates/RNA Duplex | ~ +5 °C | [6] |

| 2'-Fluoro-3'-aminonucleotide phosphoramidates/DNA Duplex | ~ +4 °C | [6] |

Table 2: General Properties of 2'-Fluoro-Modified RNA

| Property | Observation | Reference |

| Nuclease Resistance | Significantly increased compared to unmodified RNA. | [1][3] |

| Duplex Conformation | A-form helix, C3'-endo sugar pucker. | [1][7] |

| Immunostimulation (TLR3 & TLR7) | Abrogated or significantly reduced. | [1][8] |

| RIG-I Activation | Can be enhanced with 5'-triphosphate. | [8] |

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Phosphoramidite Chemistry

This protocol outlines the standard solid-phase synthesis cycle for incorporating 2'-F-L-U into an RNA sequence using its corresponding phosphoramidite building block.

Workflow for Solid-Phase Synthesis of 2'-F-L-U Modified RNA

References

- 1. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of this compound Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro- l -uridine Nucleic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis of 2'-Deoxy-2'-fluoro-L-uridine Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 2'-Deoxy-2'-fluoro-L-uridine is a notable modification due to its L-configuration, which imparts significant resistance to nuclease degradation, a key challenge in oligonucleotide-based therapeutics. The 2'-fluoro substitution further enhances the binding affinity of the oligonucleotide to its target sequence and can contribute to increased stability. This document provides a detailed guide to the solid-phase synthesis of oligonucleotides containing this compound, covering the synthesis cycle, recommended protocols, and expected outcomes.

The solid-phase synthesis of oligonucleotides is a well-established and automated process that relies on the sequential addition of phosphoramidite building blocks to a growing chain attached to a solid support.[1][2] This method involves a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[3][4]

Data Presentation

The efficiency of each step in the synthesis cycle is critical for achieving a high yield of the full-length oligonucleotide. The following tables summarize the expected quantitative data for the synthesis of a 20-mer oligonucleotide containing a single this compound modification.

Table 1: Reagents and Conditions for Solid-Phase Synthesis

| Step | Reagent/Solvent | Concentration | Wait Time |

| Deblocking | Dichloroacetic Acid in Dichloromethane | 3% (v/v) | 60 seconds |

| Coupling | This compound Phosphoramidite | 0.1 M | 180 seconds |

| Standard DNA/RNA Phosphoramidites | 0.1 M | 30 seconds | |

| Activator: 4,5-Dicyanoimidazole (DCI) | 0.25 M | - | |

| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) | - | 15 seconds |

| Capping Reagent B (N-Methylimidazole/THF) | - | 15 seconds | |

| Oxidation | Iodine in THF/Water/Pyridine | 0.02 M | 30 seconds |

Table 2: Expected Yield and Purity

| Parameter | Expected Value | Notes |

| Stepwise Coupling Efficiency (Standard Monomers) | >99% | Determined by trityl cation monitoring. |

| Stepwise Coupling Efficiency (2'-F-L-Uridine) | >98% | A slightly lower efficiency may be observed due to potential steric hindrance. |

| Overall Crude Yield (20-mer, DMT-on) | 40-60% | Dependent on synthesis scale and instrument performance. |

| Purity of Crude Product (Full-Length) | 70-85% | Analysis by HPLC. |

| Final Purity after HPLC Purification | >95% | Analysis by HPLC and Mass Spectrometry. |

Experimental Protocols

Preparation of this compound Phosphoramidite

The successful incorporation of this compound into an oligonucleotide begins with the synthesis of the corresponding phosphoramidite building block. A general synthetic scheme starts from the commercially available L-type 2,2'-anhydrouridine.[5] The process involves protection of the 3' and 5' hydroxyl groups, fluorination at the 2' position, deprotection, and finally phosphitylation to yield the desired 5'-O-DMT-2'-deoxy-2'-fluoro-L-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.[5]

Automated Solid-Phase Oligonucleotide Synthesis

The following protocol is for a standard automated DNA/RNA synthesizer.

Instrumentation and Materials:

-

Automated DNA/RNA Synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Anhydrous Acetonitrile (synthesis grade)

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U) and this compound phosphoramidite, all dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M)

-

Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% DCA in DCM)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (e.g., 0.02 M I2 in THF/water/pyridine)

-

Washing solvent (anhydrous acetonitrile)

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction. The following four steps are repeated for each nucleotide addition.

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed extensively with anhydrous acetonitrile.

-

Coupling: The this compound phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the support-bound oligonucleotide chain then attacks the phosphorus atom, forming a phosphite triester linkage. Due to potential steric hindrance from the 2'-fluoro group, an extended coupling time of 180 seconds is recommended for the this compound monomer.[5] For standard monomers, a shorter coupling time (e.g., 30 seconds) is sufficient.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

These four steps are repeated until the desired full-length oligonucleotide is assembled.

Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection: After the final synthesis cycle, the CPG support is transferred to a screw-cap vial. To avoid potential degradation of the 2'-fluoro modification, it is recommended to use concentrated ammonium hydroxide for cleavage and deprotection of the nucleobases.[5] Add 1 mL of concentrated ammonium hydroxide to the vial and incubate at 55 °C for 8-12 hours.

-

Removal of Phosphate Protecting Groups: The β-cyanoethyl protecting groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.

-

Supernatant Collection: After incubation, cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. The CPG support is discarded.

-

Drying: The ammonium hydroxide solution is evaporated to dryness using a centrifugal evaporator.

Purification

The crude oligonucleotide product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

The crude oligonucleotide is redissolved in Mobile Phase A.

Procedure:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the dissolved crude oligonucleotide onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B).

-

Monitor the elution profile at 260 nm. The full-length, DMT-on oligonucleotide will be the most retained peak.

-

Collect the fractions corresponding to the main peak.

-

The collected fractions are then pooled, and the solvent is evaporated.

-

The final purified oligonucleotide is detritylated using an aqueous acid solution (e.g., 80% acetic acid), followed by desalting.

Mandatory Visualizations